N-(2,4-dimethoxyphenyl)-2-methylpentanamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-2-methylpentanamide is an organic compound characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 2-methylpentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 2-methylpentanoic acid.
Amidation Reaction: The 2,4-dimethoxyaniline is reacted with 2-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to N-(2,4-dimethoxyphenyl)-2-methylpentanamine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-Dimethoxyphenyl)-2-methylpentanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: Employed as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-methylpentanamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can enhance its binding affinity to these targets, while the amide group can participate in hydrogen bonding, stabilizing the compound-target complex.
Comparison with Similar Compounds
N-(2,4-Dimethoxyphenyl)-2-methylpentanamide can be compared with other similar compounds such as:
N-(2,4-Dimethoxyphenyl)-2-methylbutanamide: Differing by one carbon in the alkyl chain, this compound may exhibit different pharmacokinetic properties.
N-(2,4-Dimethoxyphenyl)-2-methylhexanamide: With an extended alkyl chain, this compound might have altered solubility and bioavailability.
N-(2,4-Dimethoxyphenyl)-2-methylpropanamide: A shorter alkyl chain can influence its interaction with biological targets and its overall stability.
The uniqueness of this compound lies in its balanced structural features, which provide an optimal combination of stability, reactivity, and biological activity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-6-10(2)14(16)15-12-8-7-11(17-3)9-13(12)18-4/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXWUYZAMKVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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